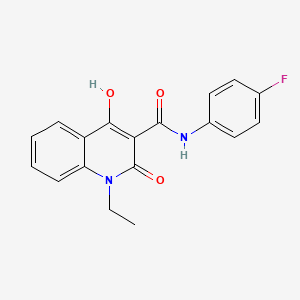
1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It has been used in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia .
Biochemical Pathways
Some carboxamide derivatives have shown theoretical binding affinities with mycobacterium tuberculosis target (dna gyrase) , suggesting potential anti-tubercular activity.
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .
Result of Action
Based on its use in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia , it can be inferred that it may have neuroactive properties.
生物活性
1-Ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of dihydroquinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antiviral, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a 4-fluorophenyl group and a carboxamide functional group, which are critical for its biological activity.
Antibacterial Activity
Recent studies have shown that derivatives of dihydroquinoline, including the target compound, exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) was evaluated against various bacterial strains. A study indicated that compounds similar to this compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Klebsiella pneumoniae | 16 | High |
These results suggest potential as a lead compound for further development in antibacterial therapies .
Antiviral Activity
The compound's antiviral properties were assessed primarily against HIV-1. In vitro studies revealed that while some derivatives showed promise in inhibiting viral replication, the specific compound under discussion did not exhibit significant integrase inhibitory activity at concentrations below 100 µM. This indicates a need for structural modifications to enhance its antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and KB-V1 (oral cancer) cell lines with IC50 values reported at approximately 20 µM. The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| KB-V1 | 20 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features. Modifications such as the introduction of electron-withdrawing groups (like fluorine) and variations in side chains can significantly enhance their pharmacological properties. For instance, the presence of a fluorine atom on the phenyl ring has been linked to increased lipophilicity and improved binding affinity to biological targets .
Case Studies
Several case studies highlight the potential applications of quinoline derivatives:
- Study on Antibacterial Efficacy : In a comparative study, derivatives similar to our compound were tested against multidrug-resistant strains, showing promising results that warrant further investigation into their mechanisms .
- Antiviral Research : A series of synthesized quinoline-based compounds were evaluated for their ability to inhibit HIV replication; however, modifications were recommended for enhanced efficacy against integrase .
- Cancer Treatment Trials : In vitro studies indicated that compounds with similar structures could cause significant apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
属性
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFPUYRMFSNUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














